Cas no 78871-05-3 (Di(naphthalen-2-yl)phosphine oxide)

Di(naphthalen-2-yl)phosphine oxide structure
78871-05-3 structure
商品名:Di(naphthalen-2-yl)phosphine oxide
CAS番号:78871-05-3
MF:C20H15OP
メガワット:302.306266069412
MDL:MFCD29477760
CID:533739
PubChem ID:10891979

Di(naphthalen-2-yl)phosphine oxide 化学的及び物理的性質

名前と識別子

    • Phosphine oxide, di-2-naphthalenyl-
    • dinaphthalen-2-yl(oxo)phosphanium
    • Di(naphthalen-2-yl)phosphine oxide
    • bis(2-naphthyl)phosphine oxide
    • AVYNHFVZHONTQU-UHFFFAOYSA-N
    • AK199164
    • Di(naphthalen-2-yl)phosphineoxide
    • di(2-naphthyl)phosphine oxide
    • 78871-05-3
    • SCHEMBL1304753
    • CS-0098782
    • SY316781
    • MFCD29477760
    • 2-[(naphthalen-2-yl)phosphoroso]naphthalene
    • bis(naphthalen-2-yl)phosphine oxide
    • DTXSID90447425
    • D70820
    • AKOS026674263
    • AS-61708
    • Di-2-naphthalenylphosphine oxide (ACI)
    • DB-243378
    • 2-(NAPHTHALEN-2-YLPHOSPHOROSO)NAPHTHALENE
    • MDL: MFCD29477760
    • インチ: 1S/C20H15OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,22H
    • InChIKey: AVYNHFVZHONTQU-UHFFFAOYSA-N
    • ほほえんだ: O=P(C1C=C2C(C=CC=C2)=CC=1)C1C=C2C(C=CC=C2)=CC=1

計算された属性

  • せいみつぶんしりょう: 301.078227064g/mol
  • どういたいしつりょう: 301.078227064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 17.1

Di(naphthalen-2-yl)phosphine oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB472063-1 g
Di(naphthalen-2-yl)phosphine oxide; .
78871-05-3
1g
€137.00 2023-04-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09325-1g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
1g
¥141.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09325-25g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3
25g
¥3296.0 2021-09-03
Chemenu
CM262996-25g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
25g
$337 2021-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09325-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
¥53.0 2024-07-18
Chemenu
CM262996-5g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
5g
$122 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR607-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
163CNY 2021-05-08
abcr
AB472063-250 mg
Di(naphthalen-2-yl)phosphine oxide; .
78871-05-3
250mg
€92.30 2023-04-21
abcr
AB472063-1g
Di(naphthalen-2-yl)phosphine oxide; .
78871-05-3
1g
€120.60 2024-08-03
abcr
AB472063-10g
Di(naphthalen-2-yl)phosphine oxide; .
78871-05-3
10g
€385.80 2023-09-03

Di(naphthalen-2-yl)phosphine oxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, 70 °C
1.2 Reagents: Diethyl phosphite ;  15 min, cooled; 4 h, rt
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
リファレンス
Manganese catalyzed urea and polyurea synthesis using methanol as C1 source
Guo, Jiaxin; Tang, Jun; Xi, Hui; Zhao, Sheng-Yin; Liu, Weiping, Chinese Chemical Letters, 2023, 34(4),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents
Miller, Lucy P. ; Vogel, James A.; Harel, Shiraz; Krussman, Jenna M.; Melvin, Patrick R., Organic Letters, 2023, 25(11), 1834-1838

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands
Zhang, Xi; Wang, Juan; Yang, Shang-Dong, ACS Catalysis, 2021, 11(22), 14008-14015

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals
Sun, Yongjie; Zhao, Qingyang; Wang, Heng; Yang, Tilong; Wen, Jialin ; et al, Chemistry - A European Journal, 2020, 26(50), 11470-11477

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Reagents: Diethyl phosphite ;  overnight, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Enantioselective Pd0-catalyzed C(sp2)-H arylation for synthesis of chiral warped molecules
Savary, David ; Baudoin, Olivier, Angewandte Chemie, 2021, 60(10), 5136-5140

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  2 - 3 h, reflux
リファレンス
Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition
Chen, Yuan; Yu, Zhaoyuan ; Jiang, Zhiyu; Tan, Jian-Ping; Wu, Jia-Hong; et al, ACS Catalysis, 2021, 11(22), 14168-14180

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Chlorobis(diethylamino)phosphine ;  -78 °C; 18 - 22 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 0 °C; 1 h, 0 °C; 5 h, rt
リファレンス
Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination
O'Connor, Thomas J.; Mai, Binh Khanh ; Nafie, Jordan; Liu, Peng ; Toste, F. Dean, Journal of the American Chemical Society, 2021, 143(34), 13759-13768

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides
Xiong, Biquan ; Shi, Chonghao; Xu, Weifeng; Liu, Yu ; Zhu, Longzhi; et al, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Cobaloxime Catalysis for Enamine Phosphorylation with Hydrogen Evolution
Lei, Tao; Liang, Ge; Cheng, Yuan-Yuan; Chen, Bin ; Tung, Chen-Ho ; et al, Organic Letters, 2020, 22(14), 5385-5389

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: Triethyl phosphate ;  18 h, 0 °C → rt
リファレンス
Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation
Zhang, Song; Feng, Zhenghuai; Jiang, Chunhui; Yu, Xiaojun; Pan, Jianke; et al, Chemistry - A European Journal, 2021, 27(44), 11285-11290

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics
Yu, Ji-Xin; Cheng, Yuan-Yuan; Chen, Bin; Tung, Chen-Ho; Wu, Li-Zhu, Angewandte Chemie, 2022, 61(40),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 - 10 °C; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Sequential KOtBu/FeCl3-catalyzed reductive phosphonylation of tertiary amides for the synthesis of α-amino phosphonates and phosphines
Wang, Yue; Wu, Xiaoyu; Yang, Liqun; Liu, Wei; Zhang, Zhaoguo; et al, Organic & Biomolecular Chemistry, 2023, 21(14), 2955-2959

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, reflux; 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Regio- and Stereoselective Hydrophosphorylation of Ynamides for the Synthesis of β-Aminovinylphosphine Oxides
Huang, Hai; Zhu, Hongjun ; Kang, Jun Yong, Organic Letters, 2018, 20(9), 2778-2781

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  rt; 1 h, 50 °C
1.2 Reagents: Diethyl phosphite ;  0 °C; overnight, rt
リファレンス
Silica-Supported Phosphine-Gold Complexes as an Efficient Catalytic System for a Dearomative Spirocyclization
Cao, Zhen; Scalabre, Antoine; Nlate, Sylvain; Buffiere, Sonia; Oda, Reiko; et al, Chemistry - A European Journal, 2021, 27(1), 427-433

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Combining Hydrodefluorination and Defluorophosphorylation for Chemo- and Stereoselective Synthesis of gem-Fluorophosphine Alkenes
Hu, Ya-Fei; Feng, Man-Hang; Zhang, Peng-Yuan; Xu, Hao; Ma, Mengtao ; et al, Organic Letters, 2023, 25(34), 6368-6373

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
B(C6F5)3-catalyzed O-H insertion reactions of diazoalkanes with phosphinic acids
Zhang, Yangyang; Zhang, Xinzhi; Zhao, Jincheng; Jiang, Jun, Organic & Biomolecular Chemistry, 2021, 19(26), 5772-5776

Di(naphthalen-2-yl)phosphine oxide Raw materials

Di(naphthalen-2-yl)phosphine oxide Preparation Products

Di(naphthalen-2-yl)phosphine oxide 関連文献

Di(naphthalen-2-yl)phosphine oxideに関する追加情報

Di(naphthalen-2-yl)phosphine Oxide: A Comprehensive Overview

Di(naphthalen-2-yl)phosphine oxide (CAS No. 78871-05-3) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also known as diphenylphosphine oxide, is widely recognized for its role as a ligand in organometallic catalysis and its use in the synthesis of advanced materials. The structure of di(naphthalen-2-yl)phosphine oxide consists of two naphthalene rings attached to a phosphorus atom, which is further bonded to an oxygen atom, forming a stable phosphine oxide moiety.

The synthesis of di(naphthalen-2-yl)phosphine oxide typically involves the oxidation of the corresponding phosphine precursor, di(naphthalen-2-yl)phosphine, using oxidizing agents such as hydrogen peroxide or oxygen. This reaction is highly efficient and yields the desired product with high purity. Recent advancements in catalytic systems have enabled the synthesis of this compound under milder conditions, reducing energy consumption and enhancing sustainability.

One of the most notable applications of di(naphthalen-2-yl)phosphine oxide is in organometallic catalysis, where it serves as a stabilizing ligand for transition metal complexes. For instance, it has been employed in the development of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. The naphthalene substituents on the phosphorus atom provide steric bulk, which enhances the stability and selectivity of the catalysts.

In addition to its role in catalysis, di(naphthalen-2-yl)phosphine oxide has found applications in materials science. It has been used as a precursor for the synthesis of phosphorus-containing polymers and nanoparticles. Recent studies have demonstrated its potential in the development of thermally stable polymers for high-performance applications such as aerospace and electronics.

The electronic properties of di(naphthalen-2-yl)phosphine oxide make it an attractive candidate for use in optoelectronic devices. The naphthalene moieties contribute to its strong absorption in the visible region, while the phosphorus center facilitates electron transfer processes. Researchers have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where it exhibits promising performance metrics.

From an environmental perspective, di(naphthalen-2-yl)phosphine oxide has been studied for its biodegradability and toxicity profile. Initial assessments indicate that it is not inherently hazardous under normal handling conditions, making it suitable for industrial applications. However, ongoing research is focused on optimizing its production processes to minimize waste and reduce its environmental footprint.

In conclusion, di(naphthalen-2-yl)phosphine oxide is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and application development, position it as a key material for future innovations in chemistry and materials science.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:78871-05-3)Di(naphthalen-2-yl)phosphine oxide
A853082
清らかである:99%
はかる:25g
価格 ($):380.0